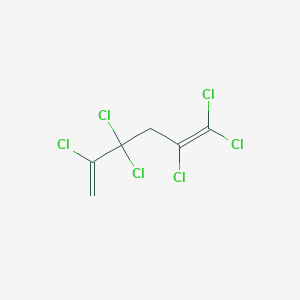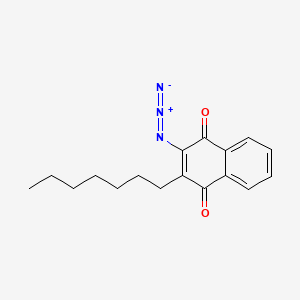![molecular formula C28H28O3Si B14339451 1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol CAS No. 106848-59-3](/img/structure/B14339451.png)
1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol is a compound that features a silyl group attached to a propanol backbone with two phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol typically involves the reaction of a silyl chloride with a suitable alcohol under basic conditions. For instance, the reaction of methyl(diphenyl)silyl chloride with 1,3-diphenoxypropan-2-ol in the presence of a base like imidazole or pyridine can yield the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile at moderate temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The silyl group can be reduced to a silane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a silane derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol involves its interaction with various molecular targets. The silyl group can form stable complexes with nucleophiles, making it useful as a protecting group in organic synthesis. Additionally, the phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl ethers: Similar protecting groups for alcohols but with different steric and electronic properties.
Trimethylsilyl ethers: Less stable compared to 1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol but commonly used in organic synthesis.
tert-Butyldiphenylsilyl ethers: More stable under acidic conditions and used for selective protection of primary hydroxyl groups.
Uniqueness
This compound is unique due to its combination of a silyl group with phenoxy substituents, providing a balance of stability and reactivity. This makes it a versatile compound for various applications in organic synthesis and materials science.
Properties
CAS No. |
106848-59-3 |
|---|---|
Molecular Formula |
C28H28O3Si |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1-[methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol |
InChI |
InChI=1S/C28H28O3Si/c1-32(25-18-10-4-11-19-25,26-20-12-5-13-21-26)28(31-24-16-8-3-9-17-24)27(29)22-30-23-14-6-2-7-15-23/h2-21,27-29H,22H2,1H3 |
InChI Key |
ZNDUIOQKDVMBEU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C(COC3=CC=CC=C3)O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


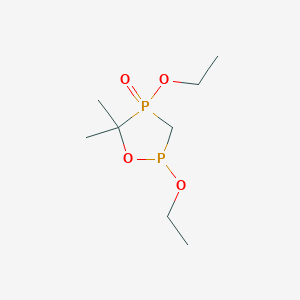

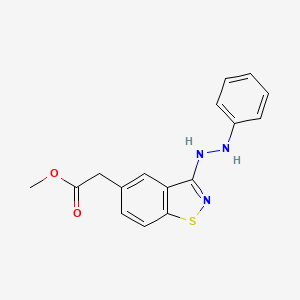
![2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14339380.png)
![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)
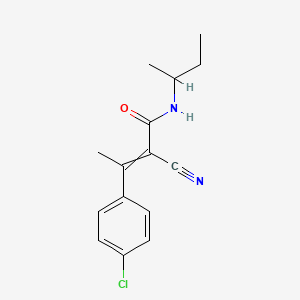
![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)
![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)
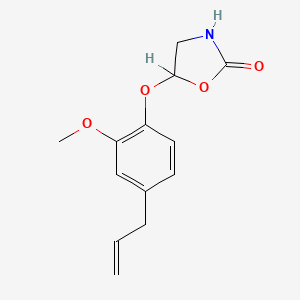
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)

